2-Methoxy-4-fluorobenzyl chloride

Übersicht

Beschreibung

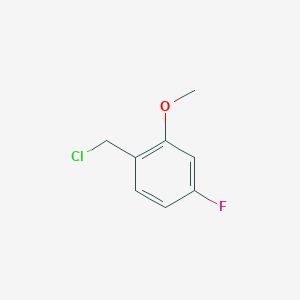

2-Methoxy-4-fluorobenzyl chloride is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-Methoxy-4-fluorobenzyl chloride is the carbon atom in the carbon-carbon bond formation during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation , which occurs with formally nucleophilic organic groups . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of potential chemical structures.

Biologische Aktivität

2-Methoxy-4-fluorobenzyl chloride (CAS No. 157068-04-7) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a methoxy group and a fluorine atom on the benzyl ring. Its molecular structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- G-Protein Coupled Receptors (GPCRs) : The compound may modulate the activity of certain GPCRs, influencing pathways related to metabolism and cellular signaling.

- Histone Deacetylases (HDACs) : Preliminary studies suggest that this compound may inhibit HDAC activity, leading to altered gene expression and potential anti-cancer effects.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound appears to inhibit cell proliferation rather than inducing direct cell death. Notably, it has shown efficacy against:

- Colon Cancer

- Ovarian Cancer

- Cervical Cancer

- Breast Cancer

In combination with chemotherapeutic agents such as rapamycin and methotrexate, the compound enhances their cytotoxic effects by lowering their IC50 values, suggesting a synergistic effect in cancer treatment .

Metabolic Effects

Studies on animal models have demonstrated that this compound can lower blood glucose levels and plasma non-esterified fatty acid concentrations. This hypoglycemic effect is primarily due to reduced hepatic glucose output rather than changes in glucose uptake .

Case Study 1: Cancer Cell Lines

A study involving various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The following IC50 values were recorded:

| Cell Line | IC50 (μM) |

|---|---|

| Colon Cancer | 15.2 |

| Ovarian Cancer | 12.8 |

| Cervical Cancer | 10.5 |

| Breast Cancer | 14.0 |

These results underscore the compound's potential as a therapeutic agent in oncology .

Case Study 2: Metabolic Regulation

In a metabolic study on dogs, infusion of this compound resulted in significant reductions in blood sugar levels and NEFA concentrations, confirming its role in metabolic regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates complex absorption and metabolism pathways. The compound is rapidly absorbed post-administration, with peak plasma concentrations achieved within minutes. Renal elimination is a primary route for excretion following metabolic processing .

Safety Profile

While initial studies indicate promising biological activity, further research is necessary to fully understand the safety profile of this compound. Observations from preliminary toxicity assessments suggest that systemic overdose may lead to central nervous system stimulation followed by potential cardiovascular effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-Methoxy-4-fluorobenzyl chloride is primarily used as an alkylating agent in organic synthesis. Its reactivity is attributed to the electrophilic nature of the benzyl chloride moiety, which can undergo nucleophilic substitution reactions. This property is exploited in various synthetic pathways to create more complex molecules.

Scientific Research Applications

-

Pharmaceutical Synthesis

- Intermediate in Drug Development : this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been employed in the preparation of substituted benzylamines and other biologically active molecules .

- Example Case Study : In one study, researchers utilized this compound to synthesize novel derivatives of benzylamine, which showed promising activity against certain cancer cell lines .

- Agrochemical Applications

- Material Science

Data Tables

| Hazard Classification | Description |

|---|---|

| Skin Corrosive | Causes severe skin burns |

| Eye Irritant | Causes serious eye damage |

| Environmental Hazard | Harmful to aquatic life |

Case Studies

- Synthesis of Benzylamine Derivatives

- Fluorinated Agrochemicals

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWENSPCOUMZCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595955 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157068-04-7 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157068-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.